[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol
CAS No.: 886367-55-1
Cat. No.: VC2965089
Molecular Formula: C12H13NOS
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.
![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol - 886367-55-1](/images/structure/VC2965089.png)
Specification
CAS No. | 886367-55-1 |
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Molecular Formula | C12H13NOS |
Molecular Weight | 219.3 g/mol |
IUPAC Name | [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol |
Standard InChI | InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 |
Standard InChI Key | JNTUVPMWGSQTJI-UHFFFAOYSA-N |
SMILES | CCC1=CC=CC=C1C2=NC(=CS2)CO |
Canonical SMILES | CCC1=CC=CC=C1C2=NC(=CS2)CO |
Introduction
Chemical Structure and Properties
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (CAS: 886367-55-1) is characterized by a thiazole heterocyclic ring with a 2-ethyl-phenyl substituent at position 2 and a hydroxymethyl group at position 4. The thiazole ring contains both sulfur and nitrogen atoms, contributing to this compound's distinctive chemical behavior and reactivity profile.
Physical and Chemical Properties
The compound displays several notable physicochemical properties that influence its behavior in chemical reactions and biological systems.
Table 1: Key Properties of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol
Property | Value |
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CAS Number | 886367-55-1 |
IUPAC Name | [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol |
Molecular Formula | C₁₂H₁₃NOS |
Molecular Weight | 219.30 g/mol |
InChI | InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 |
InChI Key | JNTUVPMWGSQTJI-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=CC=C1C2=NC(=CS2)CO |
Typical Purity | ≥95% for research applications |
The compound's structure features an ethyl group at the ortho position of the phenyl ring, which differentiates it from other structurally similar thiazole derivatives and influences its three-dimensional conformation and biological interactions .
Synthesis Methods
General Synthetic Approaches
The synthesis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol typically employs established methodologies in heterocyclic chemistry. Several approaches have been documented in the literature based on similar thiazole derivative syntheses.
Hantzsch Thiazole Synthesis
This classic method involves the condensation of α-haloketones with thiourea or thioamides. For the target compound, this would require appropriate precursors to introduce the 2-ethylphenyl group and hydroxymethyl functionality .
The reflux of thiobenzamide and bromoacetic acid in ethyl acetate produces 2-phenylthiazol-4(5H)-one hydrobromide with a 69% yield, which could be modified to introduce the specific substituents required for [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol .
Reduction of Thiazole Carboxylates
This approach involves the reduction of an ester precursor to obtain the hydroxymethyl functionality:
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Synthesis of ethyl 2-(2-ethylphenyl)thiazole-4-carboxylate
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Reduction using lithium aluminum hydride (LiAlH₄) in diethyl ether to yield the target compound
This method parallels the synthesis described for similar compounds in the literature, where ethyl 2-(4-phenyl substituted)-4-methylthiazole-5-carboxylate is reduced by LiAlH₄ to yield the corresponding hydroxymethyl derivative .
Table 2: Comparative Synthesis Routes for Thiazole Derivatives
Specific Synthetic Considerations
The synthesis of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol presents certain challenges that require specific considerations:
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Regioselectivity in the thiazole ring formation
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Introduction of the ethyl group at the ortho position of the phenyl ring
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Protection/deprotection strategies for the hydroxymethyl functionality
As noted in thiazole synthesis literature, the choice of reaction conditions significantly influences the yield and purity of the final product. For instance, prolonged reflux times may lead to side products, necessitating optimized reaction durations (typically 6-8 hours) .
Chemical Reactivity
Functional Group Reactivity
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol exhibits reactivity characteristic of both the thiazole ring and the hydroxymethyl functional group.
Hydroxymethyl Group Reactions
The primary alcohol functionality allows for various transformations:
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Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) .
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Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
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Etherification: Formation of ethers through reaction with alkyl halides under basic conditions.
Thiazole Ring Reactivity
The thiazole ring exhibits both electrophilic and nucleophilic reactivity patterns:
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Electrophilic substitution: Occurs primarily at the C5 position of the thiazole ring.
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Nucleophilic substitution: The C2 position can undergo nucleophilic attack under certain conditions.
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Coordination chemistry: The nitrogen atom of the thiazole ring can coordinate with metal ions to form complexes.
Structure-Reactivity Relationships
The presence of the 2-ethyl-phenyl group influences the electronic distribution within the molecule, affecting its reactivity. The ortho-ethyl substituent introduces steric effects that can impact the approach of reagents to reactive sites of the molecule.
Biological Activity
Enzyme Inhibition
Structurally related thiazole compounds have shown inhibitory effects on various enzymes. For example, certain 5-benzylidene-2-phenylthiazol-4(5H)-one derivatives exhibit strong tyrosinase inhibitory activities, with some compounds being up to 189-fold more potent than kojic acid, a standard tyrosinase inhibitor .
Table 3: Enzyme Inhibition Properties of Selected Thiazole Derivatives
Antimicrobial Activity
Thiazole derivatives often exhibit antimicrobial properties. The specific structure of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, with its ethyl-phenyl and hydroxymethyl substituents, may confer unique interactions with microbial targets.
Structure-Activity Relationships
Analysis of structure-activity relationships among thiazole derivatives reveals important patterns that may be relevant to [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol:
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The position and nature of substituents on the phenyl ring significantly impact biological activity.
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The hydroxyl group at position 4 of thiazole derivatives plays a crucial role in enzyme inhibitory activities, particularly for tyrosinase inhibition .
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The presence of additional substituents on the phenyl ring can dramatically alter the compound's biological profile. For instance, introducing a 2,4-dihydroxyl substituent to the phenyl ring of certain thiazole derivatives enhanced tyrosinase inhibition by nearly 190-fold compared to reference compounds .
Comparison with Structurally Related Compounds
Comparing [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol with structurally similar compounds provides insights into the significance of its specific substitution pattern.
Positional Isomers
[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol (CAS: 885280-43-3) is a positional isomer with the ethyl group at the para position of the phenyl ring rather than the ortho position . This structural difference likely affects:
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The three-dimensional conformation of the molecule
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Lipophilicity and solubility characteristics
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Binding affinities to biological targets
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Pharmacokinetic properties
Table 4: Comparison of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol with Related Compounds
Functional Analogs
Other functional analogs of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol include compounds where the hydroxymethyl group is replaced with other functionalities such as:
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Carboxylic acid groups
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Aldehyde groups
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Amide groups
Each modification alters the hydrogen-bonding capabilities, reactivity, and biological interactions of the molecule.
Applications and Future Research Directions
Current Applications
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol and related thiazole derivatives find applications in:
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Medicinal Chemistry Research: As potential lead compounds for drug discovery programs targeting various diseases.
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Biochemical Research: As tools for studying enzyme mechanisms and biochemical pathways.
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Synthetic Intermediates: As building blocks for the synthesis of more complex molecules with potential biological activities.
Future Research Directions
Several promising research directions for [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol include:
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Structure Optimization: Modification of the basic structure to enhance specific biological activities.
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Target Identification: Determination of specific molecular targets and mechanisms of action.
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Pharmaceutical Development: Investigation of formulation strategies to improve bioavailability and pharmacokinetic properties.
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Combination Studies: Evaluation of synergistic effects with other bioactive compounds.
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